1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol
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Overview
Description
1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The compound consists of a cyclobutane ring fused with a spirocyclic azaspiro[3.3]heptane moiety, which imparts distinct physicochemical properties. This compound is often explored for its potential as a bioisostere, a molecule that mimics the biological properties of another molecule, in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition reaction between endocyclic alkenes and an isocyanate, such as the Graf isocyanate (ClO2S NCO), to form spirocyclic β-lactams. These β-lactams are then reduced using alane (AlH3) to yield the desired azaspiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the spirocyclic structure or the cyclobutanol ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential as a bioisostere in drug design, mimicking the properties of other biologically active molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anesthetic analogue.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to mimic the biological activity of piperidine, a common moiety in many drugs. It can interact with various receptors and enzymes, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Piperidine: A well-known six-membered nitrogen-containing ring used in many pharmaceuticals.
Cyclobutanol: A simpler analogue with a cyclobutane ring and a hydroxyl group.
Uniqueness
1-{1-azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold in drug design, offering potential advantages in terms of selectivity and potency compared to other similar compounds .
Properties
CAS No. |
2768327-25-7 |
---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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